molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No. B6460615
CAS RN: 2549012-25-9
M. Wt: 304.34 g/mol
InChI Key: BIKHAVAOXHTAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves designing, synthesizing, and characterizing by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide has been studied as a potential drug for the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In addition, this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, multiple sclerosis, and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide in laboratory experiments has several advantages. First, this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide has been shown to be a potent and selective inhibitor of PDE4, making it a useful tool for studying the effects of PDE4 inhibition.
However, there are also some limitations to the use of this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide in laboratory experiments. For example, this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide has a relatively short half-life in the body, making it difficult to study the long-term effects of PDE4 inhibition.

Future Directions

The potential therapeutic applications of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide are still being explored. Future research should focus on the development of new synthetic methods for producing this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide in order to make it more cost-effective and accessible. Additionally, further research should be conducted on the biochemical and physiological effects of this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide in order to better understand its potential therapeutic applications. Finally, further research should be conducted on the pharmacokinetics of this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide in order to optimize its use as a therapeutic agent.

Synthesis Methods

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide is synthesized in a two-step process. The first step involves the preparation of the difluorophenylmethylpiperazine precursor, which is synthesized by reaction of 2,4-difluorobenzaldehyde with 4-methylpiperazine in the presence of a base. The second step involves the coupling of the difluorophenylmethylpiperazine precursor with 6-methylpyridin-3-yl bromide in the presence of a base to form the desired this compound-N-[4-methyl-6-(methylpyridin-3-yl)piperazin-1-yl]benzamide.

Safety and Hazards

While specific safety and hazard data for “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is not available, it’s generally advised to avoid ingestion, inhalation, and prolonged or repeated exposure to similar compounds .

properties

IUPAC Name

3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHAVAOXHTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.